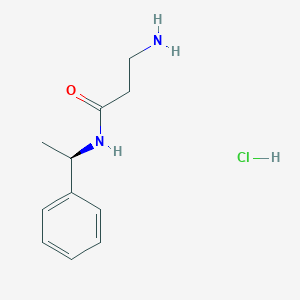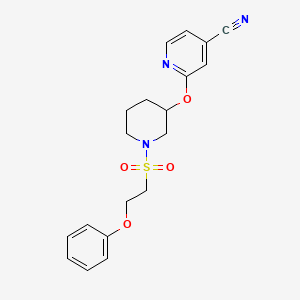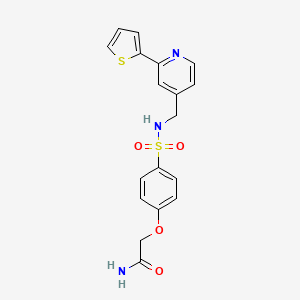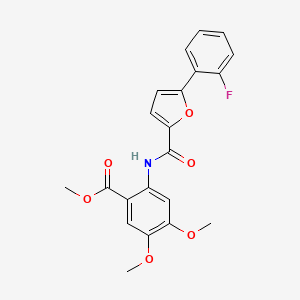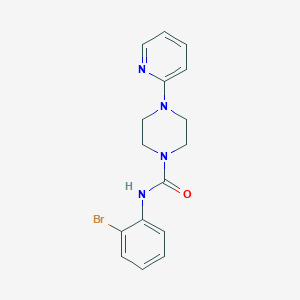
N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (NBP-2P) is a novel compound that has been extensively studied in recent years. It has a wide range of potential applications in the areas of synthetic organic chemistry, drug design, and biochemistry. NBP-2P is a small molecule with a molecular weight of approximately 225 g/mol. It has a unique structure that includes a bromophenyl ring, a pyridinyl ring, and a pyrazinecarboxamide moiety. This structure gives NBP-2P the ability to interact with a variety of biological targets, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antimicrobial Activity : The compound has been used in the synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which have shown antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Halogen Bonding in Polymorphism : Research has revealed the role of halogen bonding, specifically Br⋯Br and Br⋯N interactions, in the formation of conformational polymorphs of related compounds. This has implications for understanding molecular interactions and crystal engineering (Khavasi & Tehrani, 2013).
Condensation Reactions and Computational Modeling : The compound's derivatives have been utilized in condensation reactions, leading to products like tetrahydro-3H-pyrazole[4,3-c]pyridin-3-ones. Computational modeling has provided insights into the structural features of these reaction products (Vaickelionienė, Mickevičius, & Mikulskiene, 2004).
Supramolecular Assembly in Coordination Compounds : Studies have focused on how halogen bonding influences the supramolecular assembly of coordination compounds. This research is pertinent to coordination crystal engineering (Khavasi & Azhdari Tehrani, 2013).
Synthesis and Biological Assessment of Cyanopyridine Derivatives : The compound has been involved in the synthesis of new pyridine derivatives, which were tested for antibacterial activities, indicating its potential in drug discovery (El-Hashash & Shaban, 2019).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGTZGNGKAFCBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

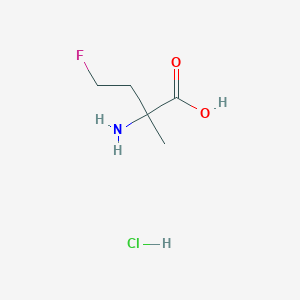
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
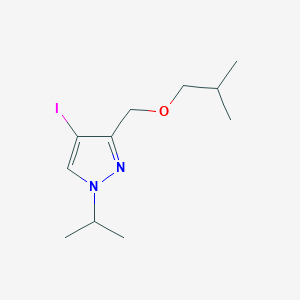
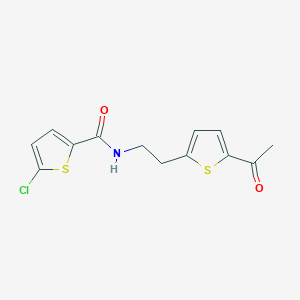
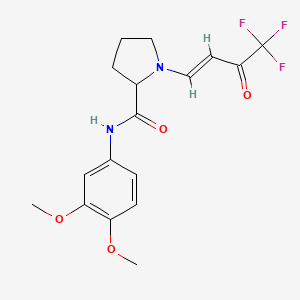
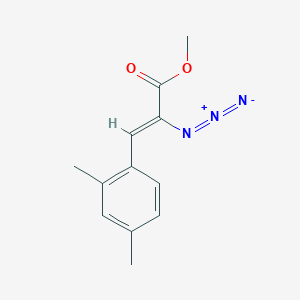
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)
